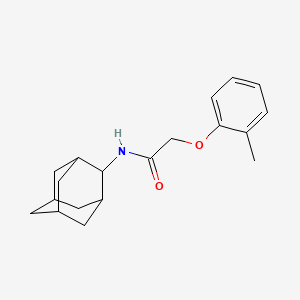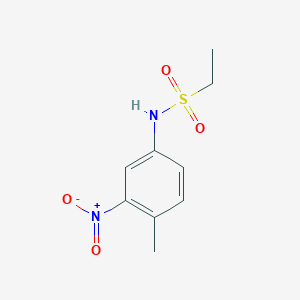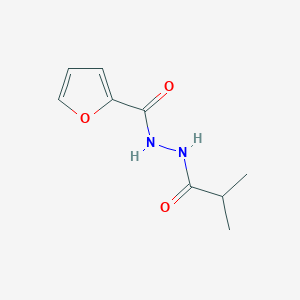
N-(4-methylbenzyl)-3-(2-thienyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methylbenzyl)-3-(2-thienyl)acrylamide, also known as MTAA, is a chemical compound that has been widely used in scientific research due to its potential therapeutic properties. MTAA belongs to the class of acrylamide derivatives, which have been extensively studied for their biological activities.
作用機序
The exact mechanism of action of N-(4-methylbenzyl)-3-(2-thienyl)acrylamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. N-(4-methylbenzyl)-3-(2-thienyl)acrylamide has also been found to modulate the expression of various genes involved in cell signaling pathways, leading to its anti-cancer and anti-inflammatory effects.
Biochemical and Physiological Effects:
N-(4-methylbenzyl)-3-(2-thienyl)acrylamide has been shown to have a variety of biochemical and physiological effects. Studies have demonstrated that N-(4-methylbenzyl)-3-(2-thienyl)acrylamide can induce cell cycle arrest and apoptosis in cancer cells, while also reducing inflammation and oxidative stress. N-(4-methylbenzyl)-3-(2-thienyl)acrylamide has also been found to have neuroprotective effects, reducing neuronal cell death and improving cognitive function in animal models.
実験室実験の利点と制限
One advantage of using N-(4-methylbenzyl)-3-(2-thienyl)acrylamide in lab experiments is its relatively low toxicity compared to other anti-cancer agents. N-(4-methylbenzyl)-3-(2-thienyl)acrylamide has also been found to have good solubility in water, making it easy to administer in vitro and in vivo. However, one limitation of using N-(4-methylbenzyl)-3-(2-thienyl)acrylamide is its limited bioavailability, which may affect its efficacy in vivo.
将来の方向性
There are several future directions for research on N-(4-methylbenzyl)-3-(2-thienyl)acrylamide. One area of interest is the development of novel N-(4-methylbenzyl)-3-(2-thienyl)acrylamide derivatives with improved bioavailability and efficacy. Another potential direction is the investigation of N-(4-methylbenzyl)-3-(2-thienyl)acrylamide's effects on other diseases, such as cardiovascular disease and diabetes. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(4-methylbenzyl)-3-(2-thienyl)acrylamide and its potential interactions with other drugs.
合成法
N-(4-methylbenzyl)-3-(2-thienyl)acrylamide can be synthesized using various methods, including the reaction of 4-methylbenzylamine with 2-thienylacrylic acid, followed by the addition of acetic anhydride and triethylamine. The reaction mixture is then purified using column chromatography to obtain pure N-(4-methylbenzyl)-3-(2-thienyl)acrylamide.
科学的研究の応用
N-(4-methylbenzyl)-3-(2-thienyl)acrylamide has been studied for its potential therapeutic properties, particularly in the field of cancer research. Studies have shown that N-(4-methylbenzyl)-3-(2-thienyl)acrylamide has anti-proliferative effects on cancer cells, inhibiting their growth and inducing apoptosis. N-(4-methylbenzyl)-3-(2-thienyl)acrylamide has also been found to have anti-inflammatory and neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
(E)-N-[(4-methylphenyl)methyl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NOS/c1-12-4-6-13(7-5-12)11-16-15(17)9-8-14-3-2-10-18-14/h2-10H,11H2,1H3,(H,16,17)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCKNEKIYWFXGCV-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C=CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CNC(=O)/C=C/C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylbenzyl)-3-(2-thienyl)acrylamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-{[4-allyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]methoxy}-2-methylquinoline](/img/structure/B5880122.png)
![N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5880131.png)
![N-[3-(trifluoromethyl)phenyl]-2-biphenylcarboxamide](/img/structure/B5880133.png)


![2-[(2-chlorobenzoyl)amino]-3-(2-methoxyphenyl)acrylic acid](/img/structure/B5880166.png)
![2-methyl-3-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5880172.png)
![N~1~-cyclopropyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5880176.png)
![N-(4-cyanophenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5880181.png)

![4-methyl-N-[1-(4-morpholinyl)-2-(1-piperidinyl)ethylidene]benzenesulfonamide](/img/structure/B5880204.png)
![methyl 5-[(2-ethoxy-4-{[(3-mercapto-5-methyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenoxy)methyl]-2-furoate](/img/structure/B5880205.png)
![3-methoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5880207.png)